6-Fluorobenzo[d]thiazole-2-carbaldehyde
Overview
Description
6-Fluorobenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound that contains a benzothiazole ring substituted with a fluorine atom at the 6th position and an aldehyde group at the 2nd position
Scientific Research Applications
6-Fluorobenzo[d]thiazole-2-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those with antimicrobial and anticancer properties.
Material Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluorobenzo[d]thiazole-2-carbaldehyde can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminothiophenol with 6-fluorobenzaldehyde under acidic conditions to form the benzothiazole ring. The reaction typically proceeds as follows:
Condensation Reaction: 2-aminothiophenol reacts with 6-fluorobenzaldehyde in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid.
Cyclization: The intermediate formed undergoes cyclization to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Fluorobenzo[d]thiazole-2-carboxylic acid.
Reduction: 6-Fluorobenzo[d]thiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d]thiazole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function .
Comparison with Similar Compounds
Benzothiazole-2-carbaldehyde: Lacks the fluorine substitution, which may affect its reactivity and biological activity.
6-Chlorobenzo[d]thiazole-2-carbaldehyde: Similar structure but with a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.
Uniqueness: 6-Fluorobenzo[d]thiazole-2-carbaldehyde is unique due to the presence of the fluorine atom, which can enhance its lipophilicity and metabolic stability. This makes it a valuable compound in drug design and development .
Properties
IUPAC Name |
6-fluoro-1,3-benzothiazole-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMAFOZBTZBAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856444 | |
Record name | 6-Fluoro-1,3-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933749-06-5 | |
Record name | 6-Fluoro-1,3-benzothiazole-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60856444 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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